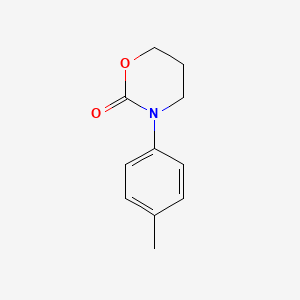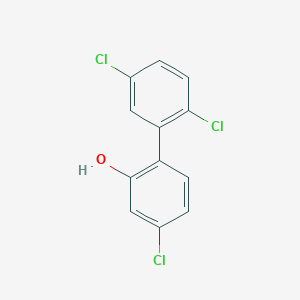
Phenol, 2-phenyl-2',5,5'-trichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 2-phenyl-2’,5,5’-trichloro- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-phenyl-2’,5,5’-trichloro- typically involves the chlorination of phenol derivatives. One common method is the electrophilic halogenation of phenol with chlorine. The reaction conditions often include the use of a solvent such as carbon tetrachloride or chloroform, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and controlled reaction environments can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-phenyl-2’,5,5’-trichloro- undergoes various types of chemical reactions, including:
Electrophilic Substitution Reactions: Due to the presence of the hydroxyl group, the aromatic ring is activated towards electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form corresponding hydroxy derivatives.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are commonly used reagents.
Sulfonation: Sulfuric acid or oleum is used under controlled temperatures.
Halogenation: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Nitration: Formation of nitrophenols.
Sulfonation: Formation of sulfonic acid derivatives.
Halogenation: Formation of additional chlorinated or brominated phenols.
Scientific Research Applications
Phenol, 2-phenyl-2’,5,5’-trichloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential use in antiseptics and preservatives.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-phenyl-2’,5,5’-trichloro- involves its interaction with cellular components. As a potent proteolytic agent, it can dissolve tissue on contact via proteolysis. When used in high concentrations, it can produce chemical neurolysis, which is nonselective across nerve fiber size . This action is primarily due to its ability to disrupt cell membranes and denature proteins.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trichlorophenol: Similar in structure but lacks the phenyl group.
2,3,5-Trichlorophenol: Another isomer with different chlorine atom positions.
Uniqueness
Phenol, 2-phenyl-2’,5,5’-trichloro- is unique due to the presence of the phenyl group, which can influence its reactivity and potential applications. The additional phenyl group can enhance its antimicrobial properties and make it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C12H7Cl3O |
|---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
5-chloro-2-(2,5-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-7-2-4-11(15)10(5-7)9-3-1-8(14)6-12(9)16/h1-6,16H |
InChI Key |
GOZASCGAWKMFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Acetyl-6-hydroxy-2-methyl-5H-cyclohepta[b]furan-5-one](/img/structure/B14578473.png)
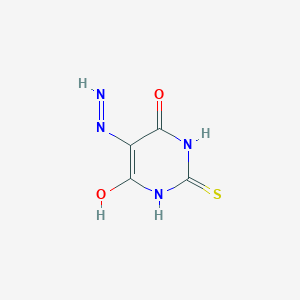
![1-[(4-Chlorophenyl)methyl]quinolin-1-ium chloride](/img/structure/B14578482.png)
![Diethyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonotrithioate](/img/structure/B14578493.png)
![1-Chloro-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14578498.png)
![2-[(Quinolin-2-yl)methylidene]-2H-1,2'-biquinoline](/img/structure/B14578505.png)
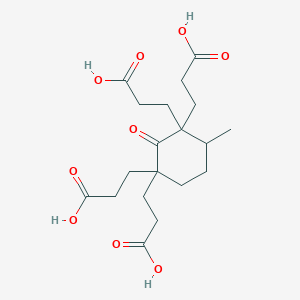
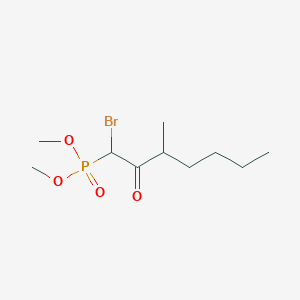
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(4,6-dimethyl-2-pyrimidinyl)-](/img/structure/B14578548.png)
![2,4-Bis[(2-hydroxyphenyl)methyl]-5-methoxybenzene-1,3-diol](/img/structure/B14578561.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]pyridazine](/img/structure/B14578562.png)
![N,N'-Bis[2-(1,1,2,2-tetrafluoro-2-phenylethyl)phenyl]urea](/img/structure/B14578568.png)
![N-[(3-Chloro-5-nonylphenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14578570.png)
